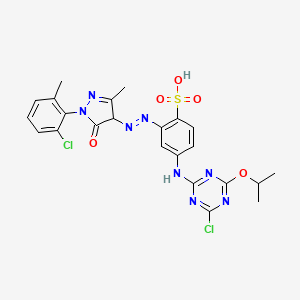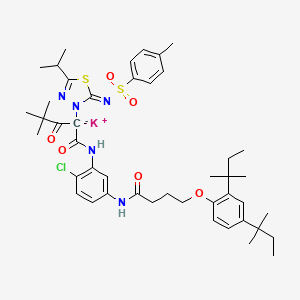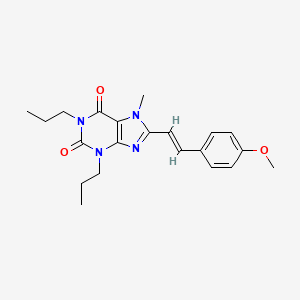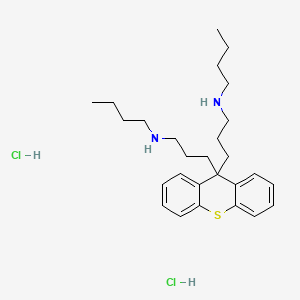
Thioxanthene-9,9-bis(propylamine), N,N'-dibutyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thioxanthene-9,9-bis(propylamine), N,N’-dibutyl-, dihydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. It is characterized by the presence of a thioxanthene core substituted with propylamine and dibutyl groups, and it exists as a dihydrochloride salt. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thioxanthene-9,9-bis(propylamine), N,N’-dibutyl-, dihydrochloride typically involves multiple steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through cyclization reactions involving appropriate starting materials such as diphenyl sulfide derivatives.
Substitution with Propylamine:
Addition of Dibutyl Groups: The dibutyl groups are introduced via alkylation reactions, often using dibutyl halides in the presence of a base.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Thioxanthene-9,9-bis(propylamine), N,N’-dibutyl-, dihydrochloride can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydrothioxanthene derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamine or dibutyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrothioxanthene derivatives.
Substitution Products: Varied depending on the nucleophile used.
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Biochemical Research: Used in studies to understand its interaction with biological macromolecules.
Industry:
Material Science:
Chemical Manufacturing: Used in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of Thioxanthene-9,9-bis(propylamine), N,N’-dibutyl-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Thioxanthene Derivatives: Compounds with similar thioxanthene cores but different substituents.
Phenothiazine Derivatives: Structurally related compounds with a phenothiazine core.
Uniqueness: Thioxanthene-9,9-bis(propylamine), N,N’-dibutyl-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of propylamine and dibutyl groups differentiates it from other thioxanthene and phenothiazine derivatives, potentially leading to unique applications and activities.
This detailed overview provides a comprehensive understanding of Thioxanthene-9,9-bis(propylamine), N,N’-dibutyl-, dihydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
102367-53-3 |
|---|---|
Molekularformel |
C27H42Cl2N2S |
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
N-[3-[9-[3-(butylamino)propyl]thioxanthen-9-yl]propyl]butan-1-amine;dihydrochloride |
InChI |
InChI=1S/C27H40N2S.2ClH/c1-3-5-19-28-21-11-17-27(18-12-22-29-20-6-4-2)23-13-7-9-15-25(23)30-26-16-10-8-14-24(26)27;;/h7-10,13-16,28-29H,3-6,11-12,17-22H2,1-2H3;2*1H |
InChI-Schlüssel |
QKSGOYKQWHXFMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCCCC1(C2=CC=CC=C2SC3=CC=CC=C31)CCCNCCCC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


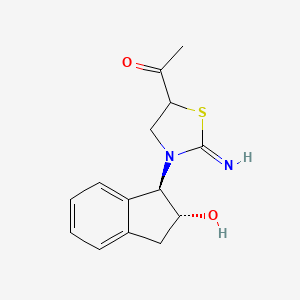
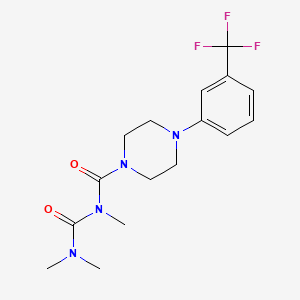
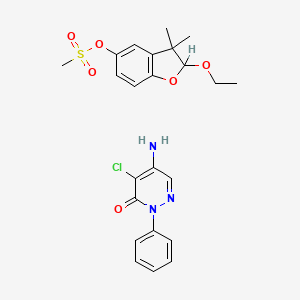

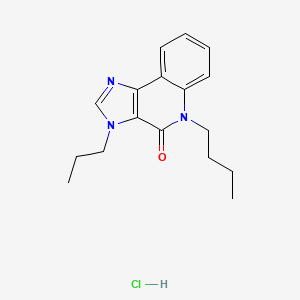
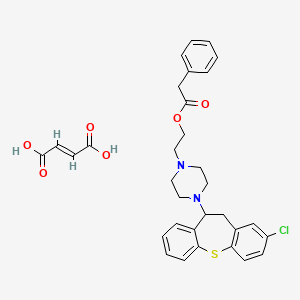
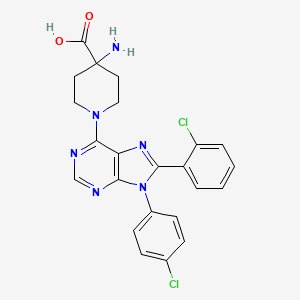
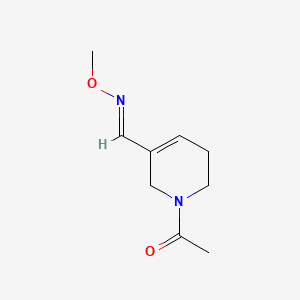
![[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)-3-undecanoyloxypropyl] (2R)-2-hexyldecanoate](/img/structure/B12768703.png)
